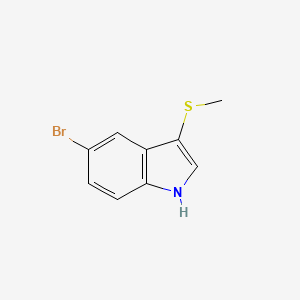

5-bromo-3-(methylthio)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

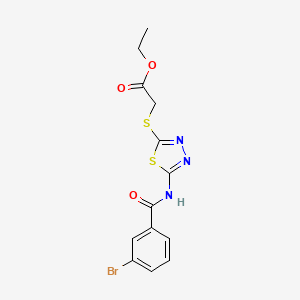

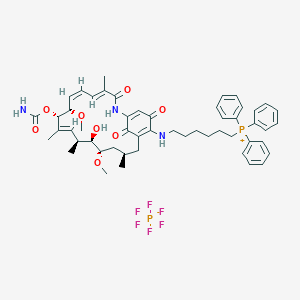

“5-bromo-3-(methylthio)-1H-indole” is a chemical compound with the molecular formula C8H7BrN2S and a molecular weight of 243.13 . It is also known by its IUPAC name, 5-bromo-1H-indazol-3-yl methyl sulfide .

Synthesis Analysis

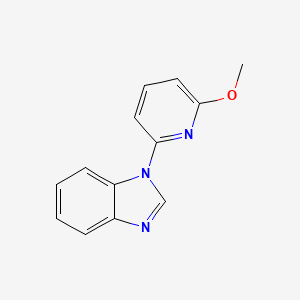

The synthesis of indole derivatives, including “5-bromo-3-(methylthio)-1H-indole”, has been a subject of research. One approach involves the catalytic protodeboronation of pinacol boronic esters . Another study reported the synthesis of 5-bromosubstituted derivatives of indole phytoalexins using a straightforward synthetic approach .Molecular Structure Analysis

The molecular structure of “5-bromo-3-(methylthio)-1H-indole” can be represented by the InChI code 1S/C8H7BrN2S/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen

Antiproliferative/Cytotoxic Activity

5-bromo derivatives of indole phytoalexins have been synthesized and screened for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed better or comparable activity to that of cisplatin, a chemotherapy drug .

Lower Toxicity

Compared to cisplatin, these 5-bromo derivatives exhibited lower toxicity on 3T3 cells , which are a cell line used in biological research.

Defense Mechanism in Plants

Indole phytoalexins, which include 5-bromo derivatives, serve as an important defense mechanism for plants, especially cruciferous vegetables . They are produced when the plants are exposed to physical, chemical, or biological stress .

Antifungal Activities

Indole phytoalexins exhibit a wide range of antifungal activities , which could be beneficial in protecting crops from fungal diseases.

Antibacterial Effect

These compounds also have a moderate antibacterial effect , which could be useful in the development of new antibiotics.

Antiprotozoal Activity

Indole phytoalexins have shown antiprotozoal activity , which could be explored for the treatment of diseases caused by protozoa.

Anti-aggregation Effect

The anti-aggregation effect of spirobrassinin, a type of indole phytoalexin, has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .

Cancer Chemopreventive Properties

Indole phytoalexins have been shown to have cancer chemopreventive properties . High consumption of cruciferous vegetables, which are rich in these compounds, may decrease human cancer risk .

Zukünftige Richtungen

The future directions for the study of “5-bromo-3-(methylthio)-1H-indole” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. The compound’s drug-likeness, ADMET characteristics, docked complexes’ released energies, and anticancer activity suggest that it may be employed as a lead molecule to treat different carcinomas after more potent alterations in their skeleton prompted by chemical reactions .

Eigenschaften

IUPAC Name |

5-bromo-3-methylsulfanyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHTXVVSBGIOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-(methylthio)-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2561777.png)

![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)

![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2561783.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2561789.png)

![N-(3,5-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2561795.png)